molecular formula C19H13ClN4OS2 B293032 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B293032
M. Wt: 412.9 g/mol
InChI Key: RXXVJSOLUYPQPZ-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, induce apoptosis, and inhibit cell proliferation in cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied.

Future Directions

There are several future directions for the study of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. One direction is to further study its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, more studies are needed to evaluate its potential toxicity and side effects in humans.

Synthesis Methods

The synthesis of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide to form 4-chloro-N'-(4-chlorobenzylidene)thiosemicarbazide. The second step involves the cyclization of this compound with methyl isothiocyanate to form 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one.

Scientific Research Applications

6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has been studied for its potential applications in various scientific research studies. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.

properties

Molecular Formula

C19H13ClN4OS2

Molecular Weight

412.9 g/mol

IUPAC Name

6-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H13ClN4OS2/c1-12-22-17-16(27-19(26)23(17)15-5-3-2-4-6-15)18(25)24(12)21-11-13-7-9-14(20)10-8-13/h2-11H,1H3/b21-11+

InChI Key

RXXVJSOLUYPQPZ-SRZZPIQSSA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1/N=C/C3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4

SMILES

CC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4

Canonical SMILES

CC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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